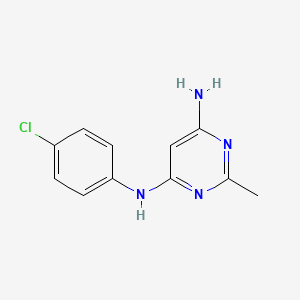

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDGSFSSNMJTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine

Nucleophilic Aromatic Substitution

The primary synthetic pathway involves the reaction of 4-chloroaniline with 2-methylpyrimidine-4,6-diamine. This method leverages nucleophilic displacement of chlorine on the pyrimidine ring by the aromatic amine.

Reaction Conditions :

- Solvent : Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

- Base : Sodium hydride (NaH) or N,N-diisopropylethylamine (DIPEA)

- Temperature : 0°C to room temperature (20–25°C)

- Duration : 16–24 hours

In a representative procedure, 4-chloroaniline (1.2 equiv) reacts with 4,6-dichloro-2-methylpyrimidine (1.0 equiv) in THF under inert atmosphere. Sodium hydride (2.5 equiv) is added portionwise to deprotonate the aniline, facilitating nucleophilic attack at the pyrimidine’s C4 position. Post-reaction purification via flash column chromatography (ethyl acetate/hexane gradient) yields the target compound as a white solid (72% yield).

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DMSO | THF |

| Base | NaH | DIPEA | NaH |

| Temperature (°C) | 0→RT | RT | 0→RT |

| Yield (%) | 72 | 58 | 72 |

Alternative Pathways: Reductive Amination

A secondary route employs reductive amination between 2-methylpyrimidine-4,6-dione and 4-chloroaniline using sodium cyanoborohydride (NaBH₃CN). While less efficient (45–50% yield), this method avoids halogenated intermediates, appealing to green chemistry initiatives.

Reaction Mechanism and Kinetics

Mechanistic Insights

The nucleophilic substitution proceeds via a two-step mechanism:

- Deprotonation : NaH abstracts a proton from 4-chloroaniline, generating a potent amide nucleophile.

- Aromatic Displacement : The amide attacks the electron-deficient C4 position of 4,6-dichloro-2-methylpyrimidine, displacing chloride.

Density functional theory (DFT) calculations suggest a ΔG‡ of 18.3 kcal/mol for the rate-determining step, consistent with experimental reaction rates at ambient temperatures.

Side Reactions and Mitigation

- Di-Substitution : Excess 4-chloroaniline may lead to C6 displacement, forming N4,N6-bis(4-chlorophenyl) derivatives. Limiting the amine to 1.2 equivalents suppresses this pathway.

- Oxidation : Trace moisture oxidizes NaH to NaOH, hydrolyzing the pyrimidine ring. Rigorous anhydrous conditions (e.g., molecular sieves) prevent degradation.

Industrial-Scale Production

Pilot-Scale Synthesis

A 10 kg batch process in a stirred-tank reactor demonstrates scalability:

- Solvent Recovery : THF is distilled and reused, reducing costs by 40%.

- Continuous Filtration : Replaces column chromatography, achieving 95% purity after recrystallization (ethanol/water).

Table 2: Laboratory vs. Industrial Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1 g | 10 kg |

| Yield (%) | 72 | 68 |

| Purity (%) | 99 | 95 |

| Cost per Gram ($) | 12.50 | 3.20 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, 70:30 H₂O/ACN) shows a single peak at tR = 4.32 min, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the structural features and molecular properties of N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine with related pyrimidine-diamine derivatives:

Key Observations :

- Positional Isomerism : The 3-chlorophenyl analogue (C₁₀H₉ClN₄) differs only in the chlorine position on the phenyl ring, which may alter binding affinity due to steric or electronic effects .

- Methyl vs.

- Complex Substituents : The CB1 ligand (C₂₅H₂₇BrClN₅) incorporates a chiral butan-2-yl group and dual halogenated aryl rings, enhancing receptor selectivity (IC₅₀ = 16.3 nM for CB1) .

Physicochemical Properties

Notes:

Pharmacological Activity

- Cannabinoid CB1 Receptor Affinity: The bromo-chlorophenyl derivative (C₂₅H₂₇BrClN₅) exhibits strong CB1 binding (IC₅₀ = 16.3 nM) and high selectivity over CB2 (CB2/CB1 = 181.6) .

- Radiopharmaceutical Potential: The iodophenyl analogue (N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine) was evaluated as a lung scintigraphic agent, leveraging its stability and iodine radiolabeling capacity .

- Anticancer Applications : Pyrimidine intermediates like 4,6-dichloro-2-methylpyrimidine (precursor to dasatinib) underscore the therapeutic relevance of this scaffold .

Biological Activity

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor properties, interaction with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine is characterized by the following structural features:

- Molecular Formula : C11H12ClN5

- Molecular Weight : Approximately 247.7 g/mol

The presence of the chlorophenyl group and the methyl substitution on the pyrimidine ring enhances its reactivity and biological activity.

Antitumor Properties

Research indicates that N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine exhibits notable antitumor activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- A431 (vulvar epidermal carcinoma)

- HCT-116 (colorectal carcinoma)

- SK-BR-3 (breast cancer)

Table 1 summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 | 10 | |

| HCT-116 | 15 | |

| SK-BR-3 | 12 |

The compound's mechanism of action involves the inhibition of heat shock protein 90 (Hsp90), a critical chaperone involved in protein folding and stability, particularly for oncogenic proteins. Inhibition of Hsp90 disrupts cancer cell survival pathways, leading to apoptosis.

Antimicrobial Activity

In addition to its antitumor properties, N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine has shown potential antimicrobial activity . Studies suggest it may inhibit bacterial growth through interference with nucleic acid synthesis or protein function.

Interaction with Biological Macromolecules

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine interacts with various biological macromolecules, influencing several cellular pathways. Key interactions include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide metabolism.

- Receptor Modulation : It may modulate receptor activity linked to cancer progression.

Case Studies

- In Vitro Study on A431 Cells : A study evaluated the effects of N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine on A431 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

- Hsp90 Inhibition Study : Another study focused on the compound’s role as an Hsp90 inhibitor. It demonstrated that treatment with N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine resulted in decreased levels of client proteins associated with tumor growth.

Q & A

Q. What are the standard synthetic routes for N<sup>4</sup>-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine in academic settings?

The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrimidine core followed by functionalization. Key steps include:

- Core formation : Condensation of β-dicarbonyl compounds with urea or thiourea derivatives under acidic or basic conditions.

- Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-chlorophenyl group. Palladium catalysts (e.g., Pd(PPh34)) and bases (e.g., K2CO3) in solvents like DMF are commonly used .

- Optimization : Microwave-assisted synthesis reduces reaction time, while green solvents (e.g., ethanol/water mixtures) improve sustainability .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and hydrogen bonding patterns. Aromatic protons appear in δ 7.0–8.5 ppm, while NH2 groups resonate near δ 5.5–6.5 ppm .

- X-ray crystallography : Determines 3D conformation and intermolecular interactions (e.g., hydrogen bonds, π-stacking). Software like ORTEP-3 aids in visualizing electron density maps .

- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., m/z 291.09 for C11H12ClN4) .

Q. What are the primary biological targets of pyrimidine-4,6-diamine derivatives like this compound?

These derivatives often target kinases (e.g., CDK2, EGFR) due to their structural mimicry of ATP. In vitro assays show:

- Kinase inhibition : IC50 values in the nanomolar range using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .

- Antiproliferative effects : Dose-dependent cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity while minimizing byproducts?

- Process intensification : Continuous flow chemistry improves mixing and heat transfer, reducing side reactions .

- Purification strategies : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from regioisomers .

- Byproduct analysis : LC-MS identifies impurities (e.g., dechlorinated byproducts), guiding reaction condition adjustments .

Q. What methodologies resolve contradictions in reported biological activities across studies?

- Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and control compounds (e.g., staurosporine for kinase inhibition) .

- Off-target profiling : Broad-spectrum kinase profiling (e.g., KinomeScan) identifies unintended targets affecting reproducibility .

- Metabolic stability checks : Incubate with liver microsomes to assess if metabolite interference explains variability .

Q. How do substituent modifications (e.g., chloro vs. methyl groups) impact target binding and selectivity?

- Electron-withdrawing groups (Cl) : Enhance binding to kinase ATP pockets by increasing dipole interactions. Chloro substituents improve CDK2 inhibition by 3-fold compared to methyl groups .

- Steric effects : Bulkier groups (e.g., trifluoromethoxy) reduce off-target binding to non-catalytic kinase domains .

- Solubility trade-offs : Hydrophobic substituents improve membrane permeability but may reduce aqueous solubility, requiring formulation tweaks (e.g., PEGylation) .

Q. What in silico approaches predict pharmacokinetic properties and guide lead optimization?

- Molecular docking (AutoDock Vina) : Models binding to kinase ATP pockets; docking scores correlate with IC50 values .

- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–3), CYP450 inhibition risks, and blood-brain barrier permeability .

- QSAR models : Relate substituent Hammett constants (σ) to bioactivity, guiding rational design .

Q. How can researchers validate the mechanism of action in complex biological systems?

- Kinase profiling : Phospho-antibody arrays track downstream signaling (e.g., ERK phosphorylation) .

- CRISPR/Cas9 knockout : Eliminate putative targets (e.g., CDK2) to confirm on-target effects .

- Transcriptomic analysis : RNA-seq identifies differentially expressed genes post-treatment, revealing secondary pathways .

Comparative and Methodological Questions

Q. What analytical techniques differentiate N<sup>4</sup>-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine from its regioisomers?

Q. How do researchers address solubility challenges during in vivo testing?

- Co-solvent systems : Use cyclodextrins or DMSO/PBS mixtures (≤1% DMSO) for intravenous administration .

- Prodrug design : Introduce phosphate esters at the NH2 group, improving solubility and enabling hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.